5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
Overview
Description
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This compound is known for its high affinity and selectivity towards the D4 receptor, with significantly lower affinity for D2 and D3 receptors . The chemical name of L-741,742 hydrochloride is 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride .
Preparation Methods
The synthesis of L-741,742 hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for L-741,742 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
L-741,742 hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: L-741,742 hydrochloride can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-741,742 hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
L-741,742 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, leading to a decrease in dopamine-mediated signaling pathways. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine neurotransmission .
Comparison with Similar Compounds
L-741,742 hydrochloride is unique due to its high selectivity for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:
L-745,870: Another selective dopamine D4 receptor antagonist with a different chemical structure.
L-750,667: A compound with similar selectivity but different pharmacokinetic properties.
L-748,337: Known for its high affinity for the D4 receptor but with distinct binding characteristics
These compounds share the common feature of targeting the dopamine D4 receptor but differ in their chemical structures, binding affinities, and pharmacological profiles.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRPUQURUAXOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042599 | |
Record name | L-741,742 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874882-93-6 | |
Record name | L-741742 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-741742 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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